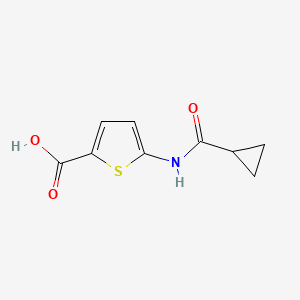![molecular formula C26H23NO4 B2421974 2-(2-(cyclohex-1-en-1-yl)ethyl)-2,3-dihydro-1H-naphtho[2',3':2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione CAS No. 438487-31-1](/img/structure/B2421974.png)
2-(2-(cyclohex-1-en-1-yl)ethyl)-2,3-dihydro-1H-naphtho[2',3':2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(2-(cyclohex-1-en-1-yl)ethyl)-2,3-dihydro-1H-naphtho[2’,3’:2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione” is a complex organic molecule. It contains a cyclohexene ring, which is a six-membered ring with one double bond, attached to an ethyl group. This is further attached to a complex fused ring system containing a benzofuran and an oxazine ring. The molecule also contains two carbonyl groups, indicating the presence of dione (two ketone groups) in the molecule .
Synthesis Analysis
Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, the synthesis of such complex molecules involves multiple steps, each requiring specific reagents and conditions. The synthesis could potentially involve the formation of the cyclohexene ring, the construction of the benzofuran and oxazine rings, and the introduction of the ketone functionalities .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring systems. The cyclohexene ring may introduce some degree of strain into the molecule, and the presence of the benzofuran and oxazine rings will likely result in a rigid, planar structure. The electron-donating and -withdrawing properties of these rings could also have significant effects on the molecule’s chemical behavior .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl groups and the nonpolar cyclohexene ring could affect its solubility properties. The rigidity of the fused ring system could also influence its melting and boiling points .Scientific Research Applications
Antimicrobial Applications
- The compound has been utilized in the synthesis of various oxazine derivatives which exhibit significant in vitro antimicrobial effects. These derivatives have shown effectiveness against pathogenic fungi, Gram-negative, and Gram-positive bacteria (Mathew et al., 2010).
Eco-Friendly Synthesis Methods
- Researchers have developed eco-friendly methodologies for synthesizing these oxazine derivatives. These methods involve condensation-cyclization reactions in water at ambient temperature, highlighting the environmental benefits of the synthesis process (Mathew et al., 2010).
Anti-Inflammatory Properties
- Some oxazine derivatives, including those related to the compound , have been synthesized and evaluated for their anti-inflammatory properties. Certain derivatives have shown significant anti-inflammatory activity in comparison with standard drugs (Chanu et al., 2019).
Synthesis of Annelated Analogs
- The compound has been used in the design and synthesis of various oxazine derivatives. These syntheses often require specialized strategies and conditions, aiming at producing compounds with specific properties and activities (Figueroa‐Valverde et al., 2014).
Application in Cancer Research
- There is research indicating that derivatives of the compound have been synthesized and evaluated for their antiproliferative activities. These compounds have been tested against different cancer cell lines, demonstrating potential in cancer treatment research (謝皓宇, 2010).
Green Chemistry Applications
- The synthesis of these compounds has been performed using green chemistry principles, emphasizing the importance of eco-friendly and sustainable methods in scientific research (Gupta et al., 2016).
Novel Synthesis Techniques
- Innovative synthesis techniques have been developed for oxazine derivatives, utilizing various strategies and conditions to enhance the efficiency and yield of the synthesis process (Shi et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
16-[2-(cyclohexen-1-yl)ethyl]-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c28-23-17-8-4-5-9-18(17)24(29)26-22(23)19-10-11-21-20(25(19)31-26)14-27(15-30-21)13-12-16-6-2-1-3-7-16/h4-6,8-11H,1-3,7,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGZFVNJNLUOKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCN2CC3=C(C=CC4=C3OC5=C4C(=O)C6=CC=CC=C6C5=O)OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(cyclohex-1-en-1-yl)ethyl)-2,3-dihydro-1H-naphtho[2',3':2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


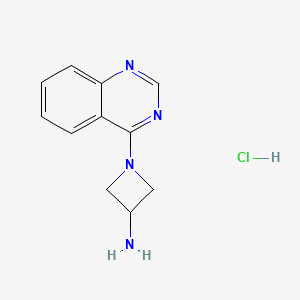
![3-methyl-7-{2-methyl-3-[3-methyl-2,6-dioxo-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purin-7-yl]propyl}-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2421895.png)
![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2421897.png)
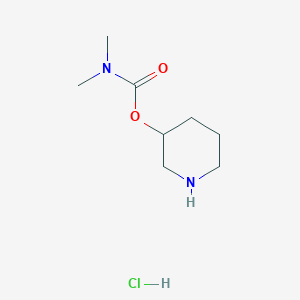
![2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2421899.png)
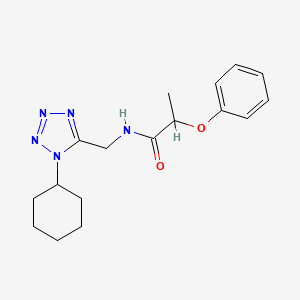
![N-(4-chlorobenzyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2421902.png)
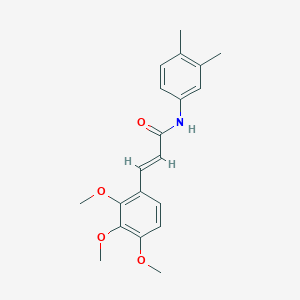
![9-(4-ethoxyphenyl)-7-hydroxy-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B2421906.png)
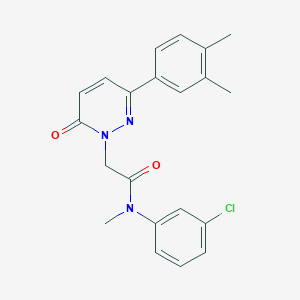
![13,14-Dimethyl-8-{[(pyridin-2-yl)methyl]amino}-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one](/img/structure/B2421908.png)
